molecular formula C20H17N3OS2 B2763409 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922924-80-9

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide

Cat. No.: B2763409
CAS No.: 922924-80-9
M. Wt: 379.5
InChI Key: HJOFXZCYXDAPGG-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound featuring a thiazole ring substituted with a 4-cyanophenyl group at the 4-position and a butanamide chain modified with a phenylthio moiety at the 4-position. The phenylthio (S-Ph) group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability.

For example, hydrazinecarbothioamides are synthesized by reacting benzoic acid hydrazides with isothiocyanates in ethanol under reflux . Similar methods could be extrapolated for synthesizing the target compound.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c21-13-15-8-10-16(11-9-15)18-14-26-20(22-18)23-19(24)7-4-12-25-17-5-2-1-3-6-17/h1-3,5-6,8-11,14H,4,7,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOFXZCYXDAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Phenylthio Group: This step involves the reaction of a phenylthiol with an appropriate electrophile.

    Formation of the Butanamide Moiety: The final step involves the amidation reaction, where the thiazole derivative is reacted with a butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Materials Science: The compound’s electronic properties can influence its behavior in materials applications, such as conductivity or fluorescence.

Comparison with Similar Compounds

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ()

  • Key Structural Differences: Replaces the cyanophenyl group with a methoxyphenyl moiety and incorporates a tetrahydroazepine ring.
  • Activity : Demonstrates cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in mitigating hypoxic damage to smooth muscles .
  • Comparison: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing cyano (-CN) group in the target compound. This difference may alter receptor binding or metabolic stability.

4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide ()

  • Key Structural Differences: Substitutes phenylthio with a methylphenylsulfonylamino group.

N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide ()

  • Key Structural Differences: Features a methyl-substituted thiazole and a phenylethylamino side chain.
  • Implications : The phenylethyl group may enhance CNS penetration due to increased lipophilicity .

Compounds with Alternative Heterocyclic Cores

4-Phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide ()

  • Key Structural Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core.
  • Impact : Thiadiazoles exhibit distinct electronic properties due to the additional nitrogen atom, which may alter redox behavior or binding kinetics compared to thiazoles .

Isoxazole and Oxadiazole Derivatives ()

  • Examples : Compounds 15, 25, and 35 feature isoxazole or oxadiazole rings.
  • Activity : These derivatives are proposed for anticancer, antiviral, and antiplatelet applications, suggesting heterocycle-dependent target specificity .

Functional Group Variations

Thioether vs. Sulfonyl Groups

  • Phenylthio (Target Compound) : Lipophilic and less polar, favoring membrane permeation.
  • Sulfonyl () : Increases polarity and metabolic stability but may reduce blood-brain barrier penetration .

Cyano vs. Nitro or Halogen Substituents

  • Nitro/Halogen (): Stronger electron-withdrawing effects (e.g., -NO₂, -Cl, -Br) may improve electrophilic reactivity or alter π-π stacking interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Thiazole 4-Cyanophenyl, 4-(phenylthio) Not reported (structural analogies) -
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... Thiazole 4-Methoxyphenyl, tetrahydroazepine Cardioprotective
4-Phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)... Thiadiazole Phenyl, butanamide Not reported (structural analogies)
Compound 15 () Oxadiazole Methyl, benzamide Anticancer, antiviral

Research Findings and Gaps

  • Biological Activity : While the target compound’s activity is unreported, structural analogs exhibit cardioprotective (), anticancer, and antiviral properties (). The phenylthio group may confer unique pharmacokinetic advantages over sulfonamide or nitro derivatives.
  • Synthetic Challenges : Direct synthesis data for the target compound is lacking, but methodologies from (e.g., hydrazide-isothiocyanate condensation) could be adapted.
  • Knowledge Gaps: No experimental data on the target compound’s solubility, stability, or target binding. Comparative studies with cyanophenyl vs. methoxyphenyl/thiadiazole derivatives are needed.

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}N3_3O2_2S2_2
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 922924-80-9

The compound features a thiazole ring, a cyanophenyl group, and a phenylthio group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives containing the cyanophenyl-thiazole moiety exhibit significant cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast carcinoma).

Case Study: Anticancer Efficacy

A study published in late 2022 demonstrated that compounds similar to this compound showed higher efficacy than cisplatin in inhibiting cancer cell proliferation. The results indicated:

  • GI50 Values :
    • MCF-7: 1.0 ± 0.1 μM
    • HCT-116: 1.6 ± 0.2 μM
      These values suggest that the compound may induce apoptosis through caspase-dependent pathways, as confirmed by cell cycle analysis and Western blot assays .

Antimicrobial Activity

Beyond its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups, such as the cyanophenyl and phenylthio moieties, enhances the compound's interaction with biological targets.

Compound Target Activity GI50 (μM)
This compoundAnticancer1.0 - 1.6
Similar Thiazole DerivativeAntimicrobialVaries

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Reaction of α-haloketone with thiourea.
  • Cyanophenyl Group Introduction : Achieved via nucleophilic aromatic substitution.
  • Phenylthio Group Attachment : Reaction with phenylthiol.
  • Amidation : Final step involving butanoyl chloride.

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